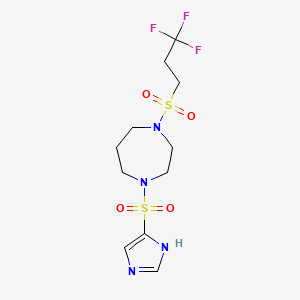

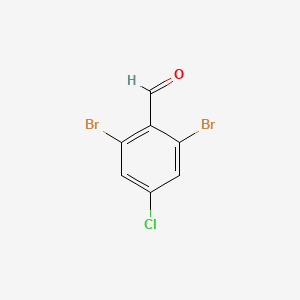

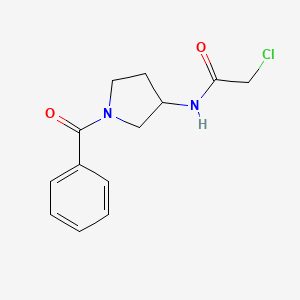

![molecular formula C24H24N4O2 B2733487 9-(4-羟基苯基)-6,6-二甲基-2-(对甲苯基)-5,6,7,9-四氢-[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮 CAS No. 540478-36-2](/img/structure/B2733487.png)

9-(4-羟基苯基)-6,6-二甲基-2-(对甲苯基)-5,6,7,9-四氢-[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “9-(4-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a derivative of quinazolinone and 1,2,4-triazoloquinazolinone . These compounds are known for their diverse pharmacological activities, including anti-HIV, muscle relaxant, neuroleptic, hypnotic, antihistaminic, analgesic, anti-inflammatory, anticonvulsant, antifertility, latent leishmanicidal, anticancer, and antihypertensive .

Synthesis Analysis

The synthesis of this compound involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60 °C . This method has been found to be efficient, yielding good results . The use of acetic acid as the reaction medium has a beneficial effect on the reaction, allowing it to be performed without the need for a catalyst .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of a multicomponent reaction (MCR) process . MCRs have emerged as a powerful synthetic tool in organic synthesis due to their advantages over conventional multi-step synthesis . They are eco-friendly, highly atom economic, and they avoid costly purification processes and protection–deprotection steps with minimum synthetic effort and time .科学研究应用

合成化学

与“9-(4-羟基苯基)-6,6-二甲基-2-(对甲苯基)-5,6,7,9-四氢-[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮”结构相关的化合物已被探索其合成途径和化学性质。例如,9-芳基-6,6-二甲基-5,6,7,9-四氢-1,2,4-三唑并[5,1-b]喹唑啉-8(4H)酮的合成涉及杂环化反应,突出了这些化合物在生成复杂杂环结构中的多功能性(Lipson 等人,2003 年)。这一过程强调了这些化合物在推进有机化学合成方法学中的重要性。

药理应用

多项研究已发现与“9-(4-羟基苯基)-6,6-二甲基-2-(对甲苯基)-5,6,7,9-四氢-[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮”同属一个家族的化合物的潜在药理应用。例如,三唑并喹唑啉的衍生物已被研究其抗高血压(Alagarsamy & Pathak,2007 年)、苯二氮卓受体结合(Francis 等人,1991 年)和抗癌活性(Driowya 等人,2016 年)。这些发现表明该类化合物具有广泛的治疗潜力,从心血管到神经和肿瘤应用。

材料科学与缓蚀

对喹唑啉酮衍生物的研究也延伸到了材料科学,特别是关于它们作为缓蚀剂的应用。一项研究表明,喹唑啉酮衍生物在酸性介质中有效保护低碳钢免受腐蚀,效率高达 96%(Errahmany 等人,2020 年)。这表明在保护金属免受腐蚀性环境方面具有潜在的工业应用,突出了这些化合物除了生物活性之外的多功能性。

未来方向

属性

IUPAC Name |

9-(4-hydroxyphenyl)-6,6-dimethyl-2-(4-methylphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-14-4-6-16(7-5-14)22-26-23-25-18-12-24(2,3)13-19(30)20(18)21(28(23)27-22)15-8-10-17(29)11-9-15/h4-11,21,29H,12-13H2,1-3H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQVZUQXDQCDMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(C4=C(CC(CC4=O)(C)C)NC3=N2)C5=CC=C(C=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

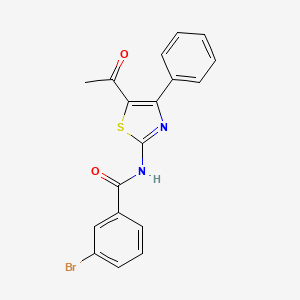

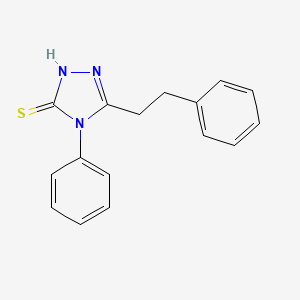

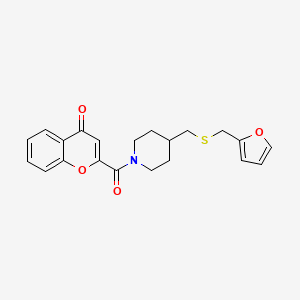

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2733407.png)

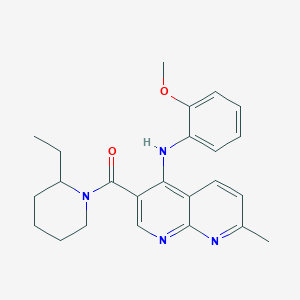

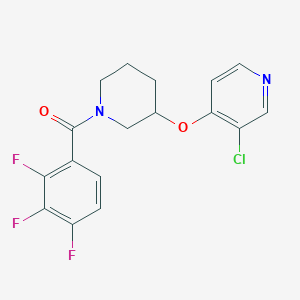

![4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2733413.png)

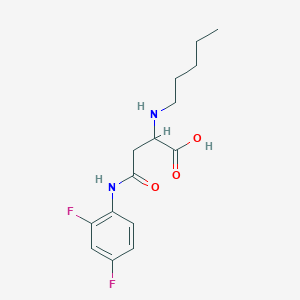

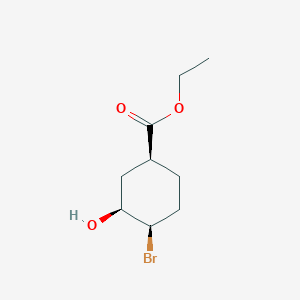

![tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B2733421.png)

![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2733425.png)